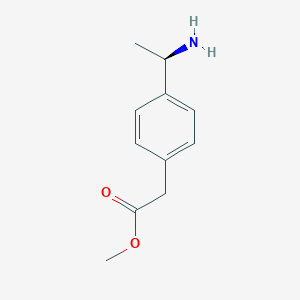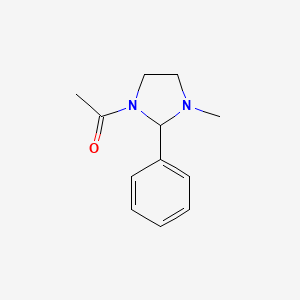![molecular formula C8H11ClN4OS B12937535 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 86627-44-3](/img/structure/B12937535.png)
2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a thioacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 4-chloro-6-(dimethylamino)pyrimidine with a thiol-containing compound.
Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, where the thiol group reacts with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent selection and purification steps are also crucial to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Applications De Recherche Scientifique
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industrial Applications: It is utilized in the development of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups on the pyrimidine ring contribute to its binding affinity and specificity. The thioacetamide moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4,6-Dichloropyrimidin-2-yl)thio)acetamide
- 2-((4-Methoxy-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide
- 2-((4-Chloro-6-(methylamino)pyrimidin-2-yl)thio)acetamide
Uniqueness
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is unique due to the presence of both chloro and dimethylamino groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thioacetamide moiety provides a distinct profile that can be exploited in various applications.
Propriétés
Numéro CAS |
86627-44-3 |
|---|---|
Formule moléculaire |
C8H11ClN4OS |
Poids moléculaire |
246.72 g/mol |
Nom IUPAC |
2-[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C8H11ClN4OS/c1-13(2)7-3-5(9)11-8(12-7)15-4-6(10)14/h3H,4H2,1-2H3,(H2,10,14) |
Clé InChI |
QQHSCMQISUSANK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=NC(=N1)SCC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)



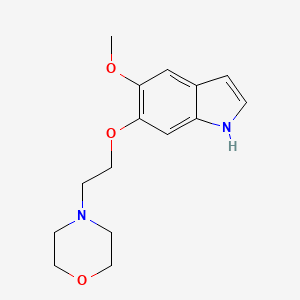


![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
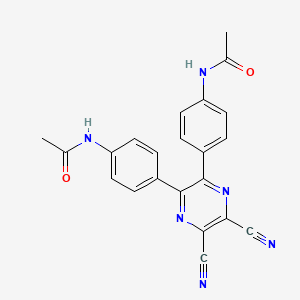
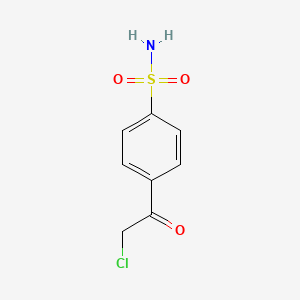
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
